molecular formula C13H12N2O2 B12358934 N-({4-[(pyridin-2-yl)methoxy]phenyl}methylidene)hydroxylamine

N-({4-[(pyridin-2-yl)methoxy]phenyl}methylidene)hydroxylamine

Cat. No.: B12358934
M. Wt: 228.25 g/mol
InChI Key: AGUVUXAOCICWQD-OQLLNIDSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-(2-pyridinylmethoxy)benzaldehyde with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-(2-pyridinylmethoxy)benzaldehyde+hydroxylamineN-[4-(pyridin-2-ylmethoxy)phenyl]methylidenehydroxylamine\text{4-(2-pyridinylmethoxy)benzaldehyde} + \text{hydroxylamine} \rightarrow \text{N-{[4-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine} 4-(2-pyridinylmethoxy)benzaldehyde+hydroxylamine→N-[4-(pyridin-2-ylmethoxy)phenyl]methylidenehydroxylamine

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

N-{[4-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[4-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-pyridinylmethoxy)benzaldehyde: The precursor to N-{[4-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine.

    Benzaldehyde oxime: A simpler analog with similar functional groups.

    Pyridine derivatives: Compounds with similar pyridine rings and functional groups.

Uniqueness

N-{[4-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine is unique due to its combination of a pyridine ring and a hydroxylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

(NE)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C13H12N2O2/c16-15-9-11-4-6-13(7-5-11)17-10-12-3-1-2-8-14-12/h1-9,16H,10H2/b15-9+

InChI Key

AGUVUXAOCICWQD-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)/C=N/O

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)C=NO

Origin of Product

United States

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